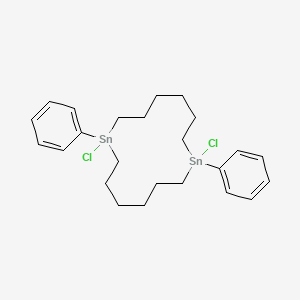
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of both chlorine and phenyl groups attached to tin atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane typically involves the reaction of dichlorodiphenyltin with a suitable cyclizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the cyclization process, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction: The tin atoms in the compound can participate in redox reactions, leading to changes in the oxidation state of the tin centers.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Materials Science: It can be used as a precursor for the synthesis of novel organotin polymers and materials with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including polymerization and coupling reactions.
Biological Studies:
作用机制
The mechanism of action of 1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane involves its interaction with molecular targets through its tin centers. The tin atoms can coordinate with various ligands, facilitating catalytic processes or biological interactions. The presence of chlorine and phenyl groups can influence the reactivity and selectivity of the compound in these processes.
相似化合物的比较
Similar Compounds
1,8-Dichlorooctane: A simpler organochlorine compound with a linear structure.
1,8-Diphenyl-1,3,5,7-octatetraene: An organic compound with a conjugated system, lacking the tin centers.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: A complex aromatic compound with chlorine and phenyl groups.
Uniqueness
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane is unique due to its cyclic structure and the presence of tin atoms, which impart distinct chemical and physical properties
属性
CAS 编号 |
111469-21-7 |
|---|---|
分子式 |
C24H34Cl2Sn2 |
分子量 |
630.8 g/mol |
IUPAC 名称 |
1,8-dichloro-1,8-diphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/2C6H5.2C6H12.2ClH.2Sn/c2*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;;;/h2*1-5H;2*1-6H2;2*1H;;/q;;;;;;2*+1/p-2 |
InChI 键 |
GTAQKLXRSNMEIB-UHFFFAOYSA-L |
规范 SMILES |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)Cl)(C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


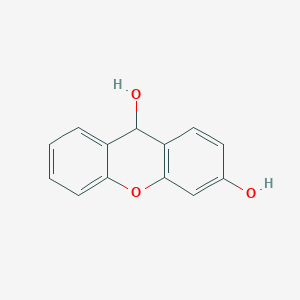
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
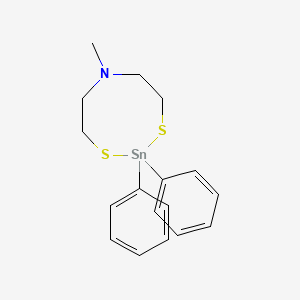

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
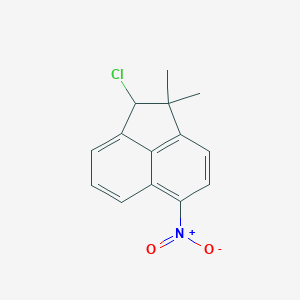
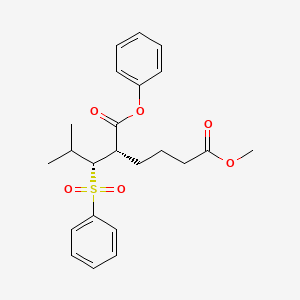
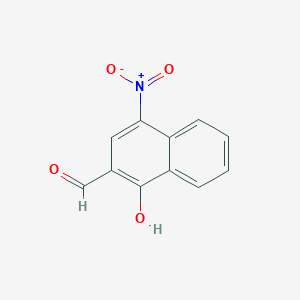
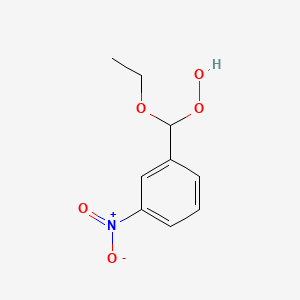

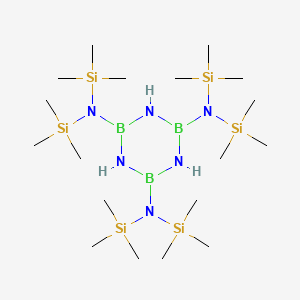
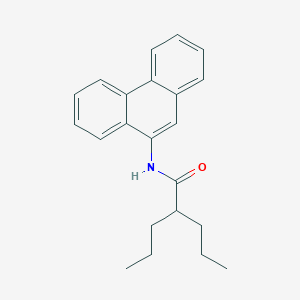

![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
